
N-(4-bromophenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a tetrahydropyrazinone ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrazinone core, which can be synthesized through the condensation of phenylhydrazine with an appropriate diketone under acidic conditions. The resulting intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions would result in derivatives where the bromine atom is replaced by another functional group.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. The presence of the bromophenyl group is believed to enhance the compound's interaction with biological targets involved in cancer cell proliferation.
Case Study:
A study published in Molecular Pharmacology explored the cytotoxic effects of related compounds on various cancer cell lines. The findings suggested that modifications to the tetrahydropyrazine core could lead to enhanced efficacy against cancer cells by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been investigated due to its ability to disrupt bacterial cell membranes. The dioxo moiety contributes to its activity by forming reactive oxygen species that can damage microbial cells.
Case Study:
In a study assessing the antimicrobial effects of similar compounds, it was found that derivatives with dioxo functionalities demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria . This suggests that N-(4-bromophenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide could be a candidate for further development as an antimicrobial agent.
Organic Electronics
The compound has been explored for its potential use in organic electronic devices due to its favorable electronic properties. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Research Findings:
Research conducted on related compounds showed that the incorporation of bromophenyl groups improved charge transport properties in organic semiconductors. This enhancement is crucial for the efficiency of devices such as OLEDs .
Photovoltaic Applications
The unique electronic characteristics of this compound make it a candidate for use in dye-sensitized solar cells (DSSCs). Its ability to absorb light in specific wavelengths can be tuned through structural modifications.
Case Study:
A study on dye-sensitized solar cells utilizing similar compounds demonstrated improved light absorption and energy conversion efficiencies when incorporating dioxo-functionalized dyes . This indicates the potential for this compound to enhance DSSC performance.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide
- N-(4-fluorophenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide
- N-(4-methylphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide
Uniqueness
N-(4-bromophenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets compared to its chloro, fluoro, or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2,3-dioxo-4-phenylpyrazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3/c19-13-6-8-14(9-7-13)20-16(23)12-21-10-11-22(18(25)17(21)24)15-4-2-1-3-5-15/h1-11H,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDGBDCAULOVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.